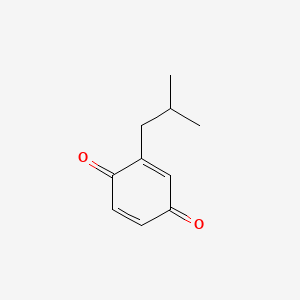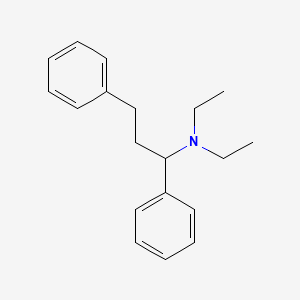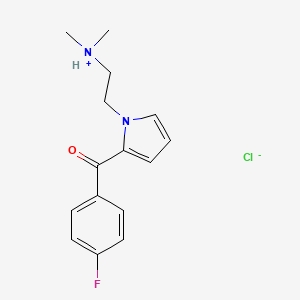
4,5-Dibromo-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₃H₂Br₂O₃ and a molecular weight of 245.85 g/mol It is a derivative of 1,3-dioxolan-2-one, characterized by the presence of two bromine atoms at the 4 and 5 positions of the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1,3-dioxolan-2-one typically involves the bromination of 1,3-dioxolan-2-one. One common method is the reaction of ethylene carbonate with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4,5-dihydroxy-1,3-dioxolan-2-one.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Reactions: Yield substituted dioxolane derivatives.
Reduction Reactions: Produce 4,5-dihydroxy-1,3-dioxolan-2-one.
Scientific Research Applications
4,5-Dibromo-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1,3-dioxolan-2-one involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in substitution and reduction reactions. The compound’s effects are mediated through its ability to form stable intermediates and products during these reactions .
Comparison with Similar Compounds
1,3-Dioxolan-2-one: The parent compound without bromine substitution.
4,5-Dimethyl-1,3-dioxolan-2-one: A similar compound with methyl groups instead of bromine atoms.
4,5-Difluoro-1,3-dioxolan-2-one: A fluorinated analog.
Uniqueness: 4,5-Dibromo-1,3-dioxolan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance its ability to undergo substitution and reduction reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
30413-33-3 |
|---|---|
Molecular Formula |
C3H2Br2O3 |
Molecular Weight |
245.85 g/mol |
IUPAC Name |
4,5-dibromo-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2Br2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
InChI Key |
RKDNQLPSWHNCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(=O)O1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)






![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)

